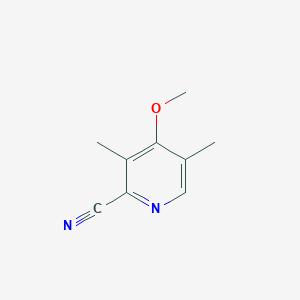

4-Methoxy-3,5-dimethylpicolinonitrile

Descripción general

Descripción

4-Methoxy-3,5-dimethylpicolinonitrile is a chemical compound with the molecular formula C10H12N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3,5-dimethylpicolinonitrile typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-3,5-dimethylpicolinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

One of the primary applications of 4-Methoxy-3,5-dimethylpicolinonitrile is as an intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in the production of several active pharmaceutical ingredients (APIs), particularly those related to proton pump inhibitors used for treating gastrointestinal disorders.

Case Study: Synthesis of Omeprazole

This compound is utilized in synthesizing Omeprazole, a widely used drug for treating peptic ulcers. This compound acts as a key building block that allows for the modification and functionalization necessary to achieve the desired pharmacological properties .

| Compound | Role | Application |

|---|---|---|

| Omeprazole | API | Treatment of peptic ulcers |

Agricultural Applications

In agriculture, derivatives of this compound are explored for their potential use as agrochemicals. These compounds may exhibit herbicidal or fungicidal properties, making them valuable in crop protection strategies. Research into these applications is ongoing to evaluate their efficacy and safety compared to traditional agrochemicals.

Materials Science

The unique structure of this compound allows it to be incorporated into polymers and other materials. This incorporation can lead to enhanced properties such as increased thermal stability and improved electrical conductivity. Such advancements have potential implications in industries like electronics and aerospace.

Table: Properties of Polymers Incorporating this compound

| Property | Before Incorporation | After Incorporation |

|---|---|---|

| Thermal Stability | Low | High |

| Electrical Conductivity | Moderate | Improved |

Mecanismo De Acción

The mechanism of action of 4-Methoxy-3,5-dimethylpicolinonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and targets are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

2-Pyridinecarbonitrile: A simpler derivative without the methoxy and methyl groups.

4-Methoxy-3,5-dimethylpyridine: Lacks the nitrile group.

3-Pyridinecarbonitrile, 2-methoxy-4,6-dimethyl-: A similar compound with different substitution patterns.

Uniqueness

4-Methoxy-3,5-dimethylpicolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and nitrile groups makes it a versatile compound for various applications .

Actividad Biológica

4-Methoxy-3,5-dimethylpicolinonitrile (CAS Number: 104916-41-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₉H₁₀N₂O

- Molecular Weight : 162.19 g/mol

- CAS Number : 104916-41-8

Synthesis

The synthesis of this compound involves a multi-step reaction process. The following table summarizes the synthetic routes:

| Step | Reagent(s) | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Sulfuric acid | Heating for 4 hours | 92 |

| 2 | Ammonia, Ethanol | 120 °C for 48 hours | 91 |

| 3 | Anhydrous potassium carbonate, Acetone | Heating for 15 hours | 90 |

| 4 | Pyridine, Trifluoroacetic anhydride | Ambient temperature | 91 |

This multi-step synthesis demonstrates the compound's complexity and the careful conditions required to achieve high yield.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to picolinonitrile derivatives. For instance, derivatives of similar structures have shown significant antiproliferative activity against various cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). Research indicates that certain derivatives exhibit IC50 values ranging from to , comparable to established chemotherapeutics like doxorubicin .

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer cell proliferation and apoptosis. Some studies suggest that these compounds may act as inhibitors of key enzymes or pathways critical for tumor growth. For example, compounds with similar structures have been noted for their inhibitory effects on phosphodiesterase (PDE) enzymes, which are implicated in various signaling pathways related to cancer progression .

Case Studies

Propiedades

IUPAC Name |

4-methoxy-3,5-dimethylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUHFNGGLJKJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454184 | |

| Record name | 2-Pyridinecarbonitrile, 4-methoxy-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104916-41-8 | |

| Record name | 4-Methoxy-3,5-dimethyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104916-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarbonitrile, 4-methoxy-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.